molecular formula C9H12N2O3S B15147690 N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide CAS No. 402508-82-1

N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide

Cat. No.: B15147690
CAS No.: 402508-82-1
M. Wt: 228.27 g/mol
InChI Key: LHUFLXGLSKTRPX-UHFFFAOYSA-N
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Description

N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide is a chemical compound with the molecular formula C9H12N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, an acetyl group, and a methanesulfonamide group, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide typically involves the reaction of 4-aminophenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, including drug development and chemical synthesis .

Properties

CAS No.

402508-82-1

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

2-(4-aminophenyl)-N-methylsulfonylacetamide

InChI

InChI=1S/C9H12N2O3S/c1-15(13,14)11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H,11,12)

InChI Key

LHUFLXGLSKTRPX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)CC1=CC=C(C=C1)N

Origin of Product

United States

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